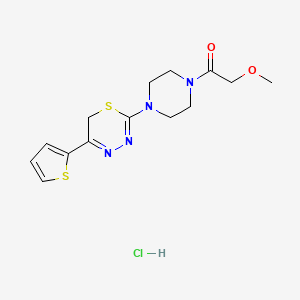![molecular formula C23H26N6 B2663255 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896598-73-5](/img/structure/B2663255.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an imidazole ring, a propyl group, a phenyl group, and a tetrahydropyrazolo[5,1-b]quinazolin-9-amine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitrogen atoms in the imidazole and pyrazoloquinazolin groups could result in the formation of hydrogen bonds, which could affect the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions. The presence of the imidazole ring, for example, could allow for reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its specific structure and the functional groups it contains. For example, the presence of the imidazole ring could influence its acidity and basicity .Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
1H and 13C NMR Spectral Assignments and X-ray Crystallography
- Research on the structural characterization of similar quinazoline derivatives through NMR spectroscopy and X-ray diffraction methods has been conducted to understand their molecular geometry and intermolecular interactions. These studies have highlighted the planar nature of the quinazoline fragment and its dihedral angle with the imidazole plane, emphasizing the significance of hydrogen bonding and π-π interactions in the crystal packing of these molecules (Pérez-Fehrmann et al., 2013).
Biological Activities
Antibacterial Activity
- Quinazolines and imidazoles have garnered attention due to their diverse biological activities. Studies involving the synthesis of substituted phenyltriazolylquinazolinylamino nicotinic acid esters have demonstrated significant antibacterial activity, offering potential applications in the development of new antibacterial agents (Mood et al., 2022).
Antioxidant and Anticancer Activities
- Research on the synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions has revealed their potential in exhibiting good to excellent bioactivity as antioxidant and anticancer agents. This indicates a promising avenue for developing new therapeutic agents targeting oxidative stress and cancer (Reddy et al., 2015).
Apoptosis Induction in Cancer Therapy
- A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has been identified as potent inducers of apoptosis, demonstrating activity against cancer cells derived from various human solid tumors. This research highlights the potential of these compounds as novel agents in cancer therapy (Zhang et al., 2008).
Chemical Synthesis and Catalysis
Green Synthesis Approaches
- Efforts have been made to develop efficient green synthesis methods for related compounds, such as tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, utilizing environmentally benign conditions. This approach not only offers a sustainable method for synthesizing these compounds but also opens up new possibilities for their application in various fields (Poomathi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-17-21(18-8-3-2-4-9-18)23-26-20-11-6-5-10-19(20)22(29(23)27-17)25-12-7-14-28-15-13-24-16-28/h2-4,8-9,13,15-16,25H,5-7,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRDQNUCIECES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

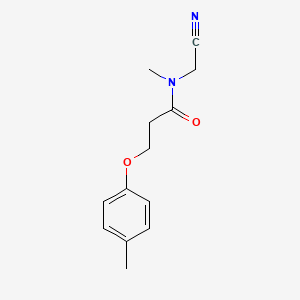
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)
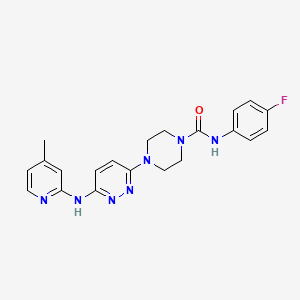
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
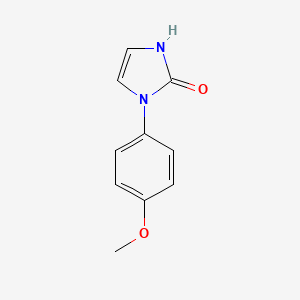
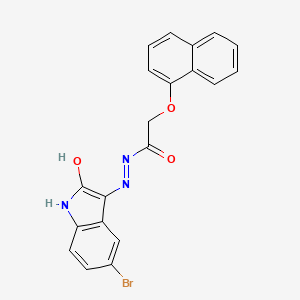
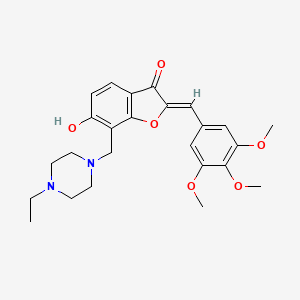
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)
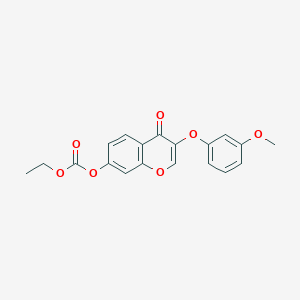
![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)
![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2663192.png)
